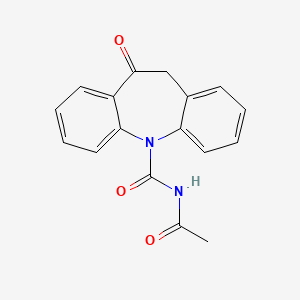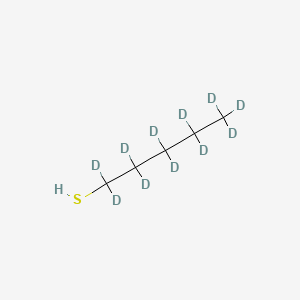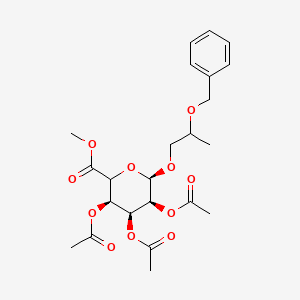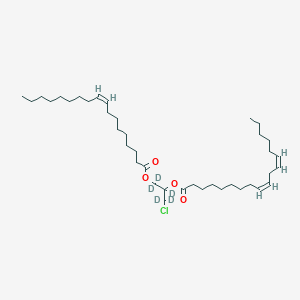![molecular formula C18H22O4 B13843504 (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)
(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Enterodiol-d6: is a deuterium-labeled compound with the molecular formula C18H16D6O4 and a molecular weight of 308.4 g/mol . It is a stable isotope-labeled analog of enterodiol, a lignan found in various plants. The deuterium labeling makes it useful in various scientific research applications, particularly in metabolic studies and analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac Enterodiol-d6 involves the incorporation of deuterium atoms into the enterodiol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of rac Enterodiol-d6 requires large-scale synthesis techniques. This often involves the use of specialized equipment and facilities to handle deuterated compounds. The production process must adhere to strict quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: rac Enterodiol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize rac Enterodiol-d6.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .
Wissenschaftliche Forschungsanwendungen
rac Enterodiol-d6 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study metabolic pathways and reaction mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in disease research.
Industry: Utilized in the development of new drugs and in quality control processes for pharmaceuticals.
Wirkmechanismus
The mechanism of action of rac Enterodiol-d6 involves its interaction with various molecular targets and pathways. As a lignan, it can modulate the activity of enzymes involved in metabolic processes. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its biological effects .
Vergleich Mit ähnlichen Verbindungen
Enterodiol: The non-deuterated analog of rac Enterodiol-d6, commonly found in plants.
Enterolactone: Another lignan with similar biological properties.
Secoisolariciresinol: A precursor to enterodiol and enterolactone, also found in plants.
Uniqueness: rac Enterodiol-d6 is unique due to its deuterium labeling, which enhances its stability and allows for detailed metabolic studies. This makes it a valuable tool in research applications where precise tracking and analysis are required .
Eigenschaften
Molekularformel |
C18H22O4 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(2S,3S)-2,3-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m1/s1/i3D,4D,5D,6D,9D,10D |
InChI-Schlüssel |
DWONJCNDULPHLV-UHCIIZHOSA-N |
Isomerische SMILES |
[2H]C1=CC(=C(C(=C1C[C@H](CO)[C@H](CC2=C(C(=C(C=C2[2H])[2H])O)[2H])CO)[2H])O)[2H] |
Kanonische SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


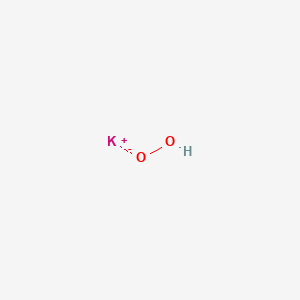
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
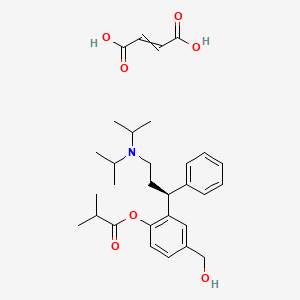
![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)
